molecular formula C13H23NO4 B12992363 tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B12992363
M. Wt: 257.33 g/mol
InChI Key: ISARRDIRSMJCMP-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which includes a tert-butyl ester group, a hydroxy group, and an azaspirodecane core. The presence of these functional groups makes it a versatile building block in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of a base, such as potassium tert-butoxide, and an appropriate solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and neutral or basic conditions for substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group yields an alcohol.

Scientific Research Applications

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-10(15)13(9-14)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3

InChI Key

ISARRDIRSMJCMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)O

Origin of Product

United States

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